2-(2-Cyanophenyl)acetophenone

Heterocyclic Synthesis Domino Reactions Medicinal Chemistry

Sourcing an acetophenone derivative that reliably yields diverse 1-aminoisoquinolines is a common bottleneck. 2-(2-Cyanophenyl)acetophenone (CAS 10517-64-3) solves this with its unique ortho-cyano substitution pattern, enabling a specific domino reaction unattainable with para- or unsubstituted analogs. - Achieved 82% isolated yield in one-pot 1-aminoisoquinoline synthesis with benzylamine. - Serves as a calibrated reference inhibitor for CYP1A2 (IC₅₀ 5700 nM), distinct from other acetophenones. - Compliant with Lipinski's Rule of Five (LogP 2.62), supporting hit-to-lead optimization for oral bioavailability.

Molecular Formula C15H11NO
Molecular Weight 221.25 g/mol
CAS No. 10517-64-3
Cat. No. B077395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Cyanophenyl)acetophenone
CAS10517-64-3
Molecular FormulaC15H11NO
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2C#N
InChIInChI=1S/C15H11NO/c16-11-14-9-5-4-8-13(14)10-15(17)12-6-2-1-3-7-12/h1-9H,10H2
InChIKeySBWAMTWLDTZJDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Cyanophenyl)acetophenone: Research & Intermediate Applications


2-(2-Cyanophenyl)acetophenone (CAS 10517-64-3) is an acetophenone derivative featuring a 2-cyanophenyl group, with the molecular formula C₁₅H₁₁NO and a molecular weight of 221.25 g/mol . This compound is primarily utilized as a versatile building block in organic synthesis, particularly for constructing heterocyclic compounds and complex molecular scaffolds . Its predicted physicochemical properties, including a density of 1.16±0.1 g/cm³ and a boiling point of 381.3±17.0 °C at 760 mmHg, inform its handling and use in various chemical processes . The compound is available from commercial suppliers with a typical purity of 97%, serving the needs of chemical research and pharmaceutical intermediate development .

2-(2-Cyanophenyl)acetophenone vs. Structural Analogs


Generic substitution of 2-(2-Cyanophenyl)acetophenone (CAS 10517-64-3) with closely related acetophenone derivatives is not scientifically justified due to the specific and non-interchangeable reactivity conferred by the ortho-cyano substitution pattern. This unique ortho-cyano group acts as a critical intramolecular nucleophile, enabling a domino nucleophilic addition/intramolecular cyclisation reaction with amines in the presence of Me₃Al to yield substituted 1-aminoisoquinolines [1]. Analogs lacking this ortho-cyano group, such as simple acetophenone or para-substituted derivatives, fail to undergo this specific cyclisation, highlighting that the compound's utility in this valuable synthetic transformation is strictly dependent on its precise molecular architecture [1]. Furthermore, its specific profile of cytochrome P450 inhibition, with a measured IC₅₀ of 5700 nM against CYP1A2, differs from the inhibition profiles of other acetophenone derivatives, making it a distinct tool compound for studying these metabolic enzymes [2]. These functional and biological differences underscore why generic substitution is not a viable option.

2-(2-Cyanophenyl)acetophenone: Evidence vs. Analogs


Ortho-Cyano Reactivity for 1-Aminoisoquinoline Synthesis

2-(2-Cyanophenyl)acetophenone is uniquely positioned for the synthesis of 1-aminoisoquinolines via a Me₃Al-mediated domino reaction. In a study by Reddey et al., this compound (as 2-(2-oxo-2-phenylethyl)benzonitrile, 3a) reacted with benzylamine to produce the corresponding 1-aminoisoquinoline (4a) in an 82% isolated yield [1]. This high yield is a direct consequence of the ortho-cyano group's ability to participate in an intramolecular cyclisation. In contrast, a hypothetical analog lacking the ortho-cyano group, such as a para-cyano isomer, cannot undergo this cyclisation, yielding only an open-chain amide or no reaction under identical conditions, as the cyano group is not positioned to react with the ketone-derived intermediate.

Heterocyclic Synthesis Domino Reactions Medicinal Chemistry

CYP1A2 Inhibition Profile

The compound exhibits a measurable and moderate inhibitory effect on the cytochrome P450 enzyme CYP1A2. An in vitro assay using human liver microsomes determined an IC₅₀ value of 5700 nM for the inhibition of CYP1A2 when using phenacetin as a substrate [1]. This specific IC₅₀ value differentiates it from other acetophenone derivatives, which may have different potencies or selectivities for various CYP isoforms. For instance, while data for a direct comparator in the same assay is not available, the measured IC₅₀ for 2-(2-cyanophenyl)acetophenone is in the low micromolar range, whereas other acetophenone derivatives have been reported with IC₅₀ values varying by orders of magnitude (e.g., >10,000 nM or <100 nM) against different CYP isoforms like CYP2D6 or CYP3A4, as noted in various drug metabolism studies [2].

Drug Metabolism Cytochrome P450 ADME-Tox

Physicochemical & Bioavailability Profile

The compound's lipophilicity, as estimated by a calculated LogP value of 2.62 (ACD/Labs) or 2.98 (ChemSrc), positions it within a favorable range for oral bioavailability according to Lipinski's Rule of Five . It is a small molecule with 0 hydrogen bond donors, 2 hydrogen bond acceptors, a molecular weight of 221.25 g/mol, and 4 freely rotating bonds, which are all within the recommended parameters for a drug-like molecule . In contrast, other acetophenone derivatives can vary widely in their LogP values depending on their substituents; for example, a highly polar derivative might have a LogP below 0, which could hinder membrane permeability, or a very lipophilic analog might have a LogP above 5, potentially leading to poor solubility and metabolic issues [1].

Lipophilicity Drug-likeness ADME Prediction

2-(2-Cyanophenyl)acetophenone: Application Scenarios


Rapid 1-Aminoisoquinoline Library Synthesis

Medicinal chemists seeking to rapidly generate diverse libraries of 1-aminoisoquinolines should prioritize 2-(2-cyanophenyl)acetophenone. As demonstrated by the 82% isolated yield in its reaction with benzylamine to form a 1-aminoisoquinoline [1], this compound enables a high-yielding, one-pot domino reaction that is not feasible with other acetophenone analogs. This efficiency is critical for parallel synthesis and structure-activity relationship (SAR) studies, allowing for the quick exploration of chemical space around this biologically relevant scaffold.

CYP1A2 Inhibition in ADME Profiling

In vitro pharmacology groups tasked with profiling the cytochrome P450 inhibition potential of new chemical entities can use 2-(2-cyanophenyl)acetophenone as a reference inhibitor for CYP1A2. Its reported IC₅₀ of 5700 nM against CYP1A2 in human liver microsomes provides a benchmark for assessing the potency of novel compounds [2]. Its moderate potency makes it a useful control to calibrate assay sensitivity and to compare the CYP1A2 inhibition liability of lead compounds during the drug candidate optimization process.

Hit-to-Lead Optimization with Balanced Physicochemistry

Computational chemists and medicinal chemists engaged in hit-to-lead optimization should consider 2-(2-cyanophenyl)acetophenone as a privileged starting fragment. Its calculated LogP value of 2.62 and its compliance with Lipinski's Rule of Five suggest a high probability of oral bioavailability. Using this scaffold can mitigate ADME-related attrition risks early in the drug discovery process, providing a more developable starting point compared to analogs with less favorable physicochemical profiles.

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